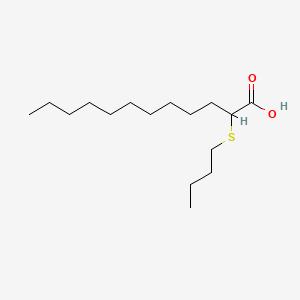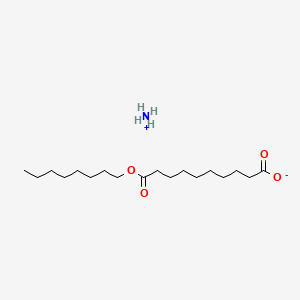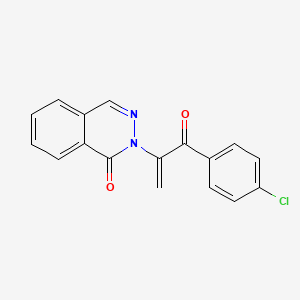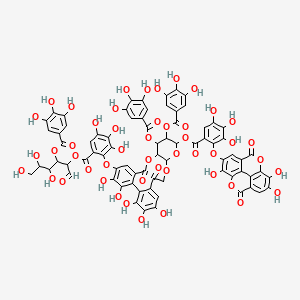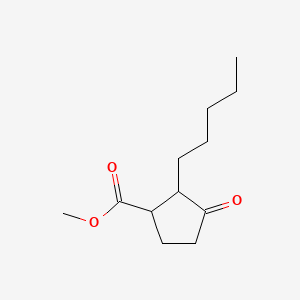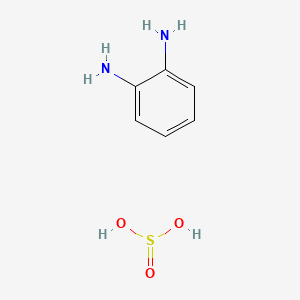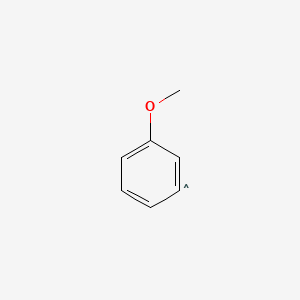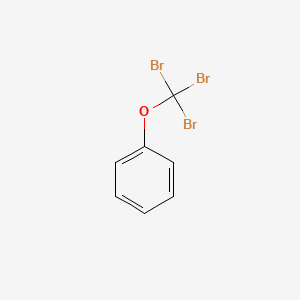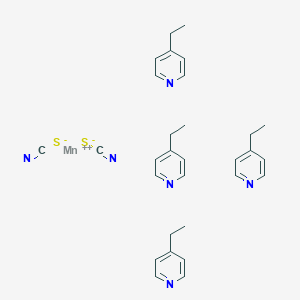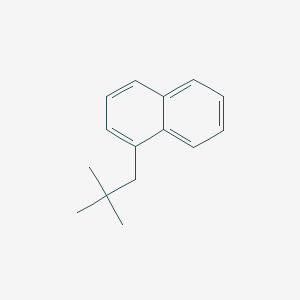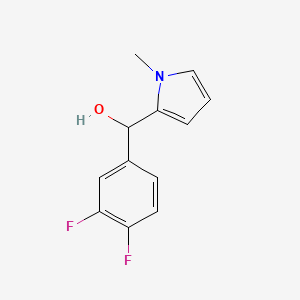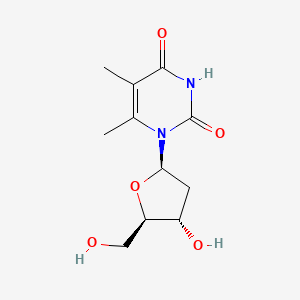
Thymidine, 6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 6-methyl- is a modified nucleoside that plays a crucial role in the structure and function of DNA. It is a derivative of thymidine, which is one of the four nucleosides in DNA. Thymidine pairs with deoxyadenosine in double-stranded DNA, and its methylated form, 6-methyl-thymidine, is involved in various biological processes and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-thymidine typically involves the methylation of thymidine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 6-methyl-thymidine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-methyl-thymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methyl-thymidine-5’-aldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to 6-methyl-dihydrothymidine using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-methyl-thymidine-5’-aldehyde.
Reduction: 6-methyl-dihydrothymidine.
Substitution: Various 6-substituted thymidine derivatives.
Scientific Research Applications
6-methyl-thymidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: It is employed in studies of DNA methylation and epigenetic regulation.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.
Industry: It is used in the production of diagnostic reagents and molecular probes.
Mechanism of Action
The mechanism of action of 6-methyl-thymidine involves its incorporation into DNA, where it can affect DNA replication and transcription. The methyl group at the 6-position can influence the binding of proteins to DNA, thereby modulating gene expression. It can also serve as a substrate for enzymes involved in DNA repair and methylation .
Molecular Targets and Pathways:
DNA Polymerases: Incorporate 6-methyl-thymidine into DNA during replication.
DNA Methyltransferases: Recognize and methylate DNA at specific sites.
DNA Repair Enzymes: Repair DNA lesions involving 6-methyl-thymidine.
Comparison with Similar Compounds
Thymidine: The parent compound, which lacks the methyl group at the 6-position.
5-methyl-uridine: A similar nucleoside with a methyl group at the 5-position.
2’-deoxyuridine: A nucleoside similar to thymidine but with uracil instead of thymine.
Uniqueness: 6-methyl-thymidine is unique due to its specific methylation pattern, which can influence DNA-protein interactions and gene expression differently compared to other methylated nucleosides. Its distinct chemical properties make it valuable in various research and industrial applications .
Properties
CAS No. |
51432-35-0 |
|---|---|
Molecular Formula |
C11H16N2O5 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-5-6(2)13(11(17)12-10(5)16)9-3-7(15)8(4-14)18-9/h7-9,14-15H,3-4H2,1-2H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |
InChI Key |
SQLJDQFFUYFUQN-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




